Oblongixanthone A

Beschreibung

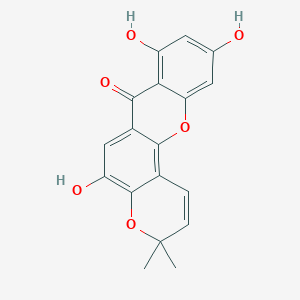

Oblongixanthone A is a xanthone derivative first isolated from the vine Bauhinia championii (Benth.) Benth. in 2013 . Xanthones are a class of polyphenolic compounds characterized by a dibenzo-γ-pyrone scaffold, often associated with diverse biological activities, including antidiabetic, antioxidant, and anti-inflammatory properties.

Eigenschaften

Molekularformel |

C18H14O6 |

|---|---|

Molekulargewicht |

326.3 g/mol |

IUPAC-Name |

5,8,10-trihydroxy-3,3-dimethylpyrano[2,3-c]xanthen-7-one |

InChI |

InChI=1S/C18H14O6/c1-18(2)4-3-9-16-10(7-12(21)17(9)24-18)15(22)14-11(20)5-8(19)6-13(14)23-16/h3-7,19-21H,1-2H3 |

InChI-Schlüssel |

AUJJJIOJWMZKDP-UHFFFAOYSA-N |

SMILES |

CC1(C=CC2=C3C(=CC(=C2O1)O)C(=O)C4=C(C=C(C=C4O3)O)O)C |

Kanonische SMILES |

CC1(C=CC2=C3C(=CC(=C2O1)O)C(=O)C4=C(C=C(C=C4O3)O)O)C |

Synonyme |

oblongixanthone A |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Similar Compounds

Structural Comparison

Oblongixanthone A belongs to the xanthone family, sharing a common tricyclic aromatic framework with compounds like Oblongixanthone E and Rubraxanthone. Key structural differences arise from substituent groups:

Oblongixanthone E, for example, exhibits UV absorption at λmax 255 and 330 nm, IR peaks for hydroxyl (3428 cm<sup>−1</sup>) and carbonyl (1646 cm<sup>−1</sup>) groups, and distinct <sup>1</sup>H/<sup>13</sup>C NMR signals indicative of prenyl substitution .

Bioactivity Comparison

Xanthones are widely studied for their antidiabetic properties. While this compound’s bioactivity remains unreported in the provided evidence, related compounds exhibit significant activity:

| Compound | α-Glucosidase Inhibition (IC50) | PTP1B Inhibition (IC50) | Reference |

|---|---|---|---|

| Compound 11 | 1.7 ± 0.5 μM | 14.1 ± 3.5 μM | |

| Oblongixanthone E | Not tested | Not tested | |

| This compound | Not reported | Not reported |

Compound 11 (a known xanthone from Garcinia oblongifolia) demonstrates potent α-glucosidase inhibition, outperforming the antidiabetic drug acarbose (IC50 ≈ 100 μM) .

Q & A

Q. What in vitro models are used to assess the antidiabetic or bioactivity potential of this compound?

- Methodology : Dose-response experiments using enzyme inhibition assays (e.g., α-glucosidase inhibition) with IC calculations. For related xanthones like Oblongixanthone J, a sigmoidal dose-response curve (IC = 64.09 µM, slope factor = -1.84) was observed, suggesting similar experimental frameworks apply .

- Design Considerations : Ensure background correction (e.g., 0.94 baseline in inhibition assays) and use nonlinear regression to model concentration-response relationships .

Advanced Research Questions

Q. How can researchers address discrepancies in reported bioactivity data for this compound derivatives?

- Contradiction Analysis : Compare experimental conditions (e.g., solvent polarity, assay temperature) and purity verification (e.g., HPLC). For instance, Oblongixanthone E’s migration-inhibitory activity may vary due to subtle structural differences in prenyl groups, requiring rigorous NMR validation .

- Statistical Tools : Use ANOVA or t-tests to evaluate significance across replicates. Reference the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to contextualize findings .

Q. What synthetic strategies are viable for optimizing this compound analogs with enhanced pharmacokinetic properties?

- Methodology : Employ UPLC-PDA-QTOFMS-guided isolation to track intermediates. For prenylated xanthones, regioselective modifications (e.g., hydroxylation at C-5/C-6) can improve solubility, as seen in Oblongixanthone E derivatives .

- Data Integration : Combine synthetic yield data with in silico ADMET predictions to prioritize candidates.

Q. How can researchers validate the mechanistic role of this compound in modulating cellular pathways (e.g., apoptosis or inflammation)?

- Experimental Design : Use RNA-seq or proteomics to identify differentially expressed genes/proteins post-treatment. Pair with molecular docking studies to predict binding affinities to targets like NF-κB or PI3K.

- Validation : Cross-reference results with existing literature on structurally similar xanthones (e.g., Oblongixanthone J’s α-glucosidase inhibition mechanism) .

Methodological & Analytical Considerations

Q. What statistical frameworks are recommended for analyzing dose-response data in this compound studies?

- Approach : Use four-parameter logistic models (4PL) to calculate IC, Hill slopes, and background noise. For example, Oblongixanthone J’s dose-response analysis used a slope factor of -1.84, indicating cooperative binding .

- Software : Tools like GraphPad Prism or R packages (e.g.,

drc) enable robust curve fitting and outlier detection.

Q. How should researchers handle conflicting spectral data during structural elucidation?

- Resolution : Cross-validate NMR assignments with HSQC, HMBC, and COSY correlations. For this compound, NMR signals at δ 178.9 (C-9) and δ 143.4 (C-10a) were critical for confirming the xanthone core .

- Documentation : Adhere to Beilstein Journal guidelines by separating raw spectral data into supplementary materials to avoid redundancy .

Ethical & Reproducibility Standards

Q. What protocols ensure reproducibility in this compound isolation?

- Best Practices : Detail solvent gradients, column dimensions, and temperature controls in methods sections. For Garcinia oblongifolia extracts, a stepwise elution with hexane-ethyl acetate-methanol is typical .

- Data Transparency : Deposit raw chromatograms and NMR spectra in public repositories (e.g., Zenodo) per PLOS data availability policies .

Q. How can researchers mitigate bias in bioactivity studies of this compound?

- Blinding : Implement double-blind assays for IC determinations.

- Peer Review : Pre-publish methods on platforms like BioRxiv for community feedback, aligning with IB extended essay criteria for methodological rigor .

Future Directions

Q. What gaps exist in the current understanding of this compound’s biosynthetic pathways?

- Research Priorities : Use genomic mining (e.g., transcriptomics of Garcinia species) to identify key enzymes (e.g., prenyltransferases). Reference recent studies on xanthone biosynthesis in Hypericum .

- Collaboration : Partner with computational biologists to model pathway dynamics via tools like GROMACS or AutoDock .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.